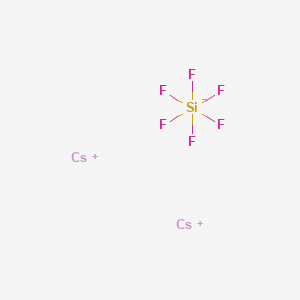
Trichlor(trichlormethyl)silan
Übersicht
Beschreibung
Trichloro(trichloromethyl)silane is a useful research compound. Its molecular formula is CCl6Si and its molecular weight is 252.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trichloro(trichloromethyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichloro(trichloromethyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von vernetzten Siloxanpolymeren
Trichlor(trichlormethyl)silan ist eine reaktive Verbindung und wird hauptsächlich als Vorläufer für die Bildung verschiedener vernetzter Siloxanpolymere verwendet . Diese Polymere haben eine breite Palette von Anwendungen in Branchen wie Elektronik, Medizintechnik und Beschichtungen aufgrund ihrer einzigartigen Eigenschaften wie thermischer Stabilität, chemischer Beständigkeit und Flexibilität .
Oberflächenbehandlungen
Diese Verbindung wird in Oberflächenbehandlungen verwendet, um die Eigenschaften von Oberflächen zu verändern . Zum Beispiel kann es verwendet werden, um Oberflächen hydrophob zu machen oder die Haftung zu verbessern. Dies hat Anwendungen in verschiedenen Bereichen wie Elektronik, Automobil und Bauwesen .
Reagenz in der organischen Synthese
This compound dient als Reagenz in der organischen Synthese . Es wird bei der Synthese verschiedener organischer Verbindungen verwendet und trägt zur Entwicklung neuer Medikamente, Polymere und anderer chemischer Produkte bei .
Siliziumcarbid-Epitaxie
Es wird als Reagenz in der Siliziumcarbid-Epitaxie verwendet, um Chlorid in die Gasphase einzubringen . Chlorid wird verwendet, um die Tendenz von Silizium zu reduzieren, in der Gasphase zu reagieren, und somit die Wachstumsrate des Prozesses zu erhöhen .
Umsetzung in Polymere und Harze
This compound kann in Polymere und Harze umgewandelt werden . Diese Materialien haben eine breite Palette von Anwendungen, darunter die Herstellung von Beschichtungen, Klebstoffen, Dichtstoffen und Verbundwerkstoffen .
Hydrolyse und Alk
Safety and Hazards
Wirkmechanismus
Target of Action
Trichloro(trichloromethyl)silane is a type of chlorosilane . Chlorosilanes are compounds in which silicon is bonded to from one to four chlorine atoms with other bonds to hydrogen and/or alkyl groups . The primary targets of trichloro(trichloromethyl)silane are these silicon-chlorine bonds .
Mode of Action
Trichloro(trichloromethyl)silane interacts with its targets by reacting vigorously with water, moist air, or steam . This reaction produces heat and toxic, corrosive fumes of hydrogen chloride .
Pharmacokinetics
It is known that the compound is highly reactive and can react with water and alcohols
Result of Action
The primary result of trichloro(trichloromethyl)silane’s action is the production of heat and hydrogen chloride upon reaction with water, moist air, or steam . Hydrogen chloride is a strong acid that can cause burns and other injuries, indicating that the compound’s action can have significant molecular and cellular effects .
Action Environment
The action of trichloro(trichloromethyl)silane is strongly influenced by environmental factors. The compound is highly flammable and reacts vigorously with water to release hydrogen chloride . Therefore, its action, efficacy, and stability can be significantly affected by the presence of water, moisture in the air, and heat .
Eigenschaften
IUPAC Name |
trichloro(trichloromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl6Si/c2-1(3,4)8(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUUHVWMPSPGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066262 | |
| Record name | Silane, trichloro(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17760-13-3 | |
| Record name | Trichloro(trichloromethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17760-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017760133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(trichloromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichloro(trichloromethyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7U45GV5FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trichloro(trichloromethyl)silane behave at high temperatures?
A1: [] Thermal decomposition of Trichloro(trichloromethyl)silane at temperatures around 250-260°C leads to the formation of dichlorocarbene. This process involves the α-elimination of silicon tetrachloride. The generated dichlorocarbene can then participate in further reactions, such as cyclopropanation. For example, when pyrolyzed in the presence of cyclohexene, Trichloro(trichloromethyl)silane forms 7,7-dichloronorcarane. []
Q2: Can Trichloro(trichloromethyl)silane be used to introduce the trichloromethyl group into other molecules?
A2: [] While Trichloro(trichloromethyl)silane can react with diazomethane to insert a methylene group into the silicon-halogen bond, it does not readily transfer the trichloromethyl group. [] In contrast, other reagents like (trichloromethyl)mercury compounds are more effective for trichloromethyl group transfer reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

